molecular formula C9H9N B14042379 2-Deuterio-1-methylindole

2-Deuterio-1-methylindole

Cat. No.: B14042379
M. Wt: 132.18 g/mol
InChI Key: BLRHMMGNCXNXJL-WHRKIXHSSA-N
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Description

1-Methyl-1H-indole-2-D is a derivative of indole, a significant heterocyclic compound found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-2-D can be synthesized through several methods. One common approach involves the methylation of N-unsubstituted indole-2-carboxylic acid using methyl iodide (MeI) and potassium carbonate (K2CO3) to produce N-methylated indole ester. This ester is then deprotected using lithium hydroxide (LiOH) in the presence of tetrahydrofuran (THF) to yield 1-Methyl-1H-indole-2-carboxylic acid .

Industrial Production Methods: Industrial production of 1-Methyl-1H-indole-2-D typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-2-D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-2-D involves its interaction with various molecular targets and pathways. It can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules. These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate immune responses .

Comparison with Similar Compounds

1-Methyl-1H-indole-2-D can be compared with other indole derivatives such as:

The uniqueness of 1-Methyl-1H-indole-2-D lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C9H9N

Molecular Weight

132.18 g/mol

IUPAC Name

2-deuterio-1-methylindole

InChI

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i7D

InChI Key

BLRHMMGNCXNXJL-WHRKIXHSSA-N

Isomeric SMILES

[2H]C1=CC2=CC=CC=C2N1C

Canonical SMILES

CN1C=CC2=CC=CC=C21

Origin of Product

United States

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